molecular formula C11H8ClN3 B15477570 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole

4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole

Cat. No.: B15477570
M. Wt: 217.65 g/mol
InChI Key: DXXSSUDCRUAZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole (CAS 26422-97-9) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique pyrimidoindole structure that integrates both pyrimidine and indole moieties, with a chlorine atom at the 4-position that enhances its reactivity and makes it a suitable intermediate for further derivatization through nucleophilic substitution reactions . The pyrimido[4,5-b]indole scaffold is recognized for its substantial biological potential. Recent research has identified derivatives based on this core structure as novel inhibitors of receptor tyrosine kinases, with a specific focus on dual RET and TRK inhibition for targeted cancer therapy . This makes the scaffold a valuable starting point for developing potential treatments for cancers such as those of the lung and thyroid. Furthermore, related pyrimido[4,5-b]indole derivatives have been investigated for their antiviral properties, showing notable activity against viruses such as Dengue and Hepatitis C, which underscores the broad therapeutic potential of this chemical class . As a key synthetic intermediate, 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole is primarily used by researchers in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment and is strictly for in-vitro studies. It is not classified as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-9-methylpyrimido[4,5-b]indole

InChI

InChI=1S/C11H8ClN3/c1-15-8-5-3-2-4-7(8)9-10(12)13-6-14-11(9)15/h2-6H,1H3

InChI Key

DXXSSUDCRUAZLW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=CN=C3Cl

Origin of Product

United States

Biological Activity

4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and comparative efficacy against other compounds.

Chemical Structure and Properties

The compound is characterized by its unique pyrimidoindole structure, integrating both pyrimidine and indole moieties. Its molecular formula is C₉H₈ClN₃, with a molecular weight of approximately 203.63 g/mol. The presence of the chlorine atom at the 4-position enhances its reactivity, making it suitable for further derivatization through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that 4-chloro-9-methyl-9H-pyrimido[4,5-b]indole exhibits potent inhibitory effects on receptor tyrosine kinases (RTKs) and thymidylate synthase (TS), both of which are critical in cancer cell proliferation pathways. For instance, studies have shown that derivatives of this compound demonstrate comparable efficacy to established inhibitors like pemetrexed in various assays targeting these enzymes .

Key Findings:

  • Inhibition of RTKs: The compound effectively inhibits signaling pathways associated with cancer cell survival and growth.
  • Thymidylate Synthase Inhibition: Compounds derived from this structure have been reported to be nanomolar inhibitors of TS, outperforming pemetrexed in specific assays .

The mechanism of action involves binding to key enzymes involved in cancer progression. The interaction studies suggest that structural modifications can significantly influence the binding affinity and selectivity for these targets. For example, the introduction of different substituents at specific positions on the pyrimidoindole scaffold can enhance its biological activity and metabolic stability .

Synthesis Methods

The synthesis of 4-chloro-9-methyl-9H-pyrimido[4,5-b]indole can be achieved through several methods, including:

  • Nucleophilic Displacement Reactions: Utilizing aryl thiols or amines to form derivatives with enhanced biological properties.
  • Multi-Step Synthetic Routes: Recent advancements have streamlined the synthesis process to improve yield and efficiency compared to earlier methods .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified several derivatives that exhibit improved potency against targeted enzymes:

Compound NameIC₅₀ (nM)Notable Features
7-Chloro-9H-pyrimido[4,5-b]indole480Improved metabolic stability
7-Bromo-9H-pyrimido[4,5-b]indole360Enhanced neuroprotective properties
5-(Arylthio)-9H-pyrimido[4,5-b]indoleNanomolarDual activity against RTKs and TS

These findings highlight the potential for developing new pharmaceuticals based on the pyrimidoindole scaffold .

Comparative Efficacy

In comparative studies with similar compounds, 4-chloro-9-methyl-9H-pyrimido[4,5-b]indole has shown superior activity profiles:

Compound ComparisonSimilarityNotable Features
5-Bromo-9H-pyrimido[4,5-b]indole0.85Used as an intermediate in synthesis
7-Methyl-9H-pyrimido[4,5-b]indole0.82Potential anti-inflammatory properties
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine0.84Targets different enzyme pathways in cancer therapy

These comparisons underscore the versatility of the pyrimidoindole framework and its applicability in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole with structurally and functionally related compounds:

Compound Substituents Synthetic Yield Biological Activity Key References
4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole Cl (C4), CH₃ (N9) 51–99% (intermediate steps) GSK-3β inhibition (IC₅₀ ~2.24 µM in derivatives)
7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole Cl (C4), Br (C7) Not reported Intermediate for further functionalization (e.g., ethynylation)
4-Chloro-7-fluoro-9-tosyl-9H-pyrimido[4,5-b]indole Cl (C4), F (C7), Tosyl (N9) 97% (crude yield) Intermediate for kinase inhibitor synthesis (e.g., BET inhibitors)
4-(Quinolin-4-yl)-9H-pyrimido[4,5-b]indole Quinoline (C4), CH₃ (C2), OCH₃ (C6) Not reported BET bromodomain inhibition (IC₅₀ <10 nM), anti-leukemic activity
5-Chloro-9H-pyrimido[4,5-b]indole-2,4-diamine Cl (C5), NH₂ (C2, C4) 39% PDGFR-β binding (molecular modeling)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), pyrrole ring (structural isomer) Not reported Kinase inhibition (e.g., JAK/STAT pathways)

Structural and Functional Insights :

Substituent Effects on Reactivity :

  • The chlorine at C4 enhances electrophilicity, enabling SNAr reactions with amines (e.g., alicyclic amines in GSK-3β inhibitors) .
  • Methyl at N9 improves metabolic stability compared to unprotected NH analogs .
  • Tosyl or Boc groups at N9 are transient protecting groups, facilitating selective derivatization .

Biological Activity: GSK-3β Inhibition: Derivatives with alicyclic amine side chains (e.g., piperidine or azepane) show low micromolar IC₅₀ values, as seen in (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile (IC₅₀ = 2.24 µM) . BET Bromodomain Inhibition: Substitution with quinoline or isoxazole moieties at C4/C7 positions enhances binding affinity (e.g., compound 31 in ).

Synthetic Efficiency :

  • Tosyl-protected intermediates (e.g., 4a–c) achieve high yields (82–97%) under mild conditions .
  • Chlorination with POCl₃ in chlorobenzene yields 51% for 4,7-dichloro-9-tosyl-9H-pyrimido[4,5-b]indole, a critical intermediate .

Key Contrasts :

  • N9 Substitution : Methyl or tosyl groups improve solubility and stability over NH analogs, which are prone to oxidation .
  • C7 Halogenation: Bromo or fluoro substituents (e.g., 7-Bromo-4-chloro analog ) allow further cross-coupling reactions (e.g., Sonogashira), expanding structural diversity.
  • Scaffold Isomerism : Pyrrolo[2,3-d]pyrimidines (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ) exhibit distinct kinase selectivity compared to pyrimido[4,5-b]indoles due to altered ring geometry.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting the core pyrimidoindole intermediate (e.g., compound 21 in ) with substituted anilines or alkylamines under acidic conditions. For example, refluxing with concentrated HCl in n-butanol or isopropanol at 100–120°C for 18–72 hours yields N4-substituted derivatives. Purification involves column chromatography (e.g., 1% methanol-chloroform eluent) or precipitation via HCl gas treatment in chloroform/ethyl acetate/ether mixtures .

Q. How can researchers confirm the structural identity of synthesized 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole derivatives?

Characterization relies on multi-technique validation:

  • TLC : Monitor reaction progress using silica gel plates (e.g., Rf = 0.12–0.50 in methanol-chloroform systems) .
  • Melting Points : Sharp melting ranges (e.g., 223–253°C) confirm purity .
  • NMR : Distinct ¹H NMR signals for methyl groups (δ 2.87 ppm for N-methyl) and aromatic protons (δ 7.28–8.89 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., N-H stretches at 3020–2950 cm⁻¹) .

Q. What purification techniques are effective for isolating 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole?

  • Precipitation : Introduce HCl gas into chloroform/ether solutions to precipitate hydrochloride salts (70–80% yield) .
  • Column Chromatography : Use silica gel with methanol-chloroform gradients (0.5–1% methanol) for polar derivatives .
  • Recrystallization : Employ ethanol or methanol for high-purity crystals .

Advanced Research Questions

Q. How can low yields in N-alkylation reactions of 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole be resolved?

Low yields (e.g., 31% for compound 14 in ) often stem from steric hindrance or poor nucleophilicity of amines. Optimization strategies include:

  • Extended Reaction Times : Up to 72 hours for bulky amines .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination (see for analogous Pd-catalyzed cyclizations) .

Q. What methodologies assess the binding affinity of 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole derivatives to BET bromodomains?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values in nM range) .
  • Cocrystallization Studies : Resolve interactions with BRD4 BD2 (e.g., hydrogen bonding with Asn433 and Tyr390) using X-ray diffraction .
  • Cell-Based Assays : Evaluate antiproliferative activity in leukemia (MV4;11) or breast cancer (MDA-MB-231) lines via IC50 measurements .

Q. How can structural modifications improve the pharmacokinetic profile of 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole-based inhibitors?

  • Quinoline Moiety Incorporation : Enhances hydrophobic interactions and oral bioavailability (e.g., compound 31 in with 89% microsomal stability) .
  • Alkyl Chain Optimization : Hexyl or butyl groups at N9 improve membrane permeability (see for alkylated analogs) .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic soft spots (e.g., CYP450-mediated oxidation) .

Q. How do researchers resolve contradictions in spectral data for pyrimidoindole derivatives?

Discrepancies in NMR or LC-MS data may arise from tautomerism or solvent effects. Mitigation includes:

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to stabilize specific tautomers .
  • High-Resolution MS : Confirm molecular ions (e.g., m/z 351 [M+H]⁺ in ) .
  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.